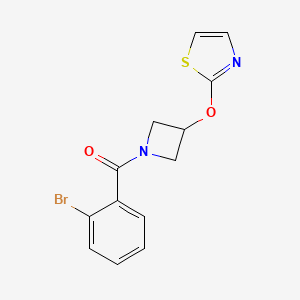

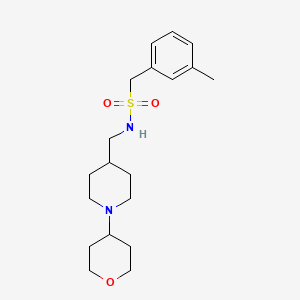

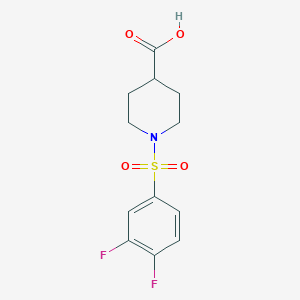

![molecular formula C16H22N2O3 B2859323 tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1193146-68-7](/img/structure/B2859323.png)

tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a chemical compound that has been widely used in scientific research. It belongs to the class of oxazoline-based compounds and has shown promising results in various fields of study.

Wissenschaftliche Forschungsanwendungen

Oxidation Studies in Organic Chemistry

The oxidation of carbamate derivatives has been extensively studied to understand their behavior in biological systems and their potential applications in synthetic chemistry. For instance, the metabolism and oxidation of carbamate derivatives in insects and by mouse liver enzymes have been investigated to identify the formation of hydroxylation products, which could have implications for the development of more effective insecticides and for understanding xenobiotic metabolism in mammals (Douch & Smith, 1971).

Synthetic Methodologies

Research has also focused on developing new synthetic methods involving carbamate derivatives. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, demonstrates the utility of carbamate derivatives in complex organic synthesis. This work presents a rapid method for synthesizing an important intermediate through a sequence of acylation, nucleophilic substitution, and reduction steps, highlighting the compound's relevance in medicinal chemistry (Zhao et al., 2017).

Catalytic Applications

The use of carbamate derivatives in catalysis has been explored to improve the efficiency and selectivity of synthetic reactions. For instance, indium(III) halides have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, transforming various amines to N-tert-butyl-carbamates under mild conditions. This research showcases the potential of carbamate derivatives in facilitating chemoselective transformations, a crucial aspect of green chemistry and sustainable synthesis (Chankeshwara & Chakraborti, 2006).

Structural and Mechanistic Insights

Studies on carbamate derivatives have also contributed to our understanding of molecular structures and reaction mechanisms. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate not only provide insight into the compound's molecular structure but also evaluate its biological activity, demonstrating the interdisciplinary nature of research involving carbamate derivatives (Sanjeevarayappa et al., 2015).

Eigenschaften

IUPAC Name |

tert-butyl N-[[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11-5-7-12(8-6-11)14-9-13(21-18-14)10-17-15(19)20-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEIJCDBSPYUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(C2)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Heptafluoropropan-2-yl)phenyl]boronic acid](/img/structure/B2859242.png)

![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)